molecular formula C12H7Cl2F3N2O2 B2889119 2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 478047-76-6

2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B2889119
CAS No.: 478047-76-6
M. Wt: 339.1
InChI Key: ZOOXBAUHUSSTAO-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine (CAS 478047-76-6) is a high-purity chemical reagent offered for research and development applications. This compound belongs to the class of trifluoromethylpyrimidine derivatives, which are of significant interest in advanced chemical research, particularly in the agrochemical and pharmaceutical sectors . The strategic incorporation of the trifluoromethyl group is a well-established method in modern chemistry to enhance the biological activity and metabolic stability of lead molecules . In agrochemical research, this compound serves as a valuable synthetic intermediate or building block. Its structure suggests potential for use in the development of novel herbicides and insecticides. Trifluoromethylpyridine and pyrimidine derivatives are known to be key ingredients in many commercial crop protection agents, where they contribute to effective control of weeds and pests . Furthermore, in pharmaceutical research, such trifluoromethyl-substituted heterocycles are investigated as key scaffolds for creating new active ingredients. Compounds featuring the trifluoromethyl group are prevalent in drug discovery pipelines, including areas such as antiviral and anticancer agents . Researchers can utilize this building block to explore new chemical entities and optimize their properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2/c1-20-10-5-9(12(15,16)17)18-11(19-10)21-8-4-6(13)2-3-7(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOXBAUHUSSTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

    Introduction of Substituents: The dichlorophenoxy, methoxy, and trifluoromethyl groups are introduced through substitution reactions. For example, the dichlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2,5-dichlorophenol and a suitable leaving group on the pyrimidine ring.

    Final Modifications: The methoxy and trifluoromethyl groups are introduced through further substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

(a) 6-(2,5-Dichlorophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine
  • Molecular Formula : C₁₁H₅Cl₂F₃N₂S
  • Molecular Weight : 325.14 g/mol
  • Key Differences: Replaces the phenoxy group (O-linked) with a phenyl group directly attached to position 5. The 2-mercapto (-SH) substituent at position 2 contrasts with the methoxy (-OCH₃) group in the target compound.
  • Implications: The thiol group may increase reactivity in nucleophilic substitutions compared to the methoxy group. The phenyl vs.
(b) 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine
  • Molecular Formula : C₆H₄ClF₃N₂O
  • Molecular Weight: Not explicitly provided, but estimated ≈ 234.55 g/mol (based on formula).
  • Key Differences: Lacks the dichlorophenoxy group; instead, position 2 has a chlorine atom.
(c) 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
  • CAS : 241164-09-0
  • Similarity Score : 0.80 (structural similarity to unspecified reference).
  • Key Differences: Methyl group at position 4 instead of methoxy, and chlorine at position 2.

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Key Functional Groups Notable Properties/Data
Target Compound C₁₂H₇Cl₂F₃N₂O₂ ~354.1* 2-(2,5-Dichlorophenoxy), 4-OCH₃, 6-CF₃ Trifluoromethyl, Methoxy, Cl N/A (data not provided)
6-(2,5-Dichlorophenyl)-2-mercapto-4-CF₃ C₁₁H₅Cl₂F₃N₂S 325.14 2-SH, 4-CF₃, 6-(2,5-Cl₂C₆H₃) Thiol, Trifluoromethyl Discontinued commercial status
2-Chloro-4-methoxy-6-CF₃ C₆H₄ClF₃N₂O ~234.55 2-Cl, 4-OCH₃, 6-CF₃ Chloro, Methoxy Discontinued (Ref: 10-F769404)
2-Chloro-4-methyl-6-CF₃ C₆H₄ClF₃N₂ ~198.56 2-Cl, 4-CH₃, 6-CF₃ Methyl, Chloro Similarity score: 0.80

*Estimated based on molecular formula.

Substituent Effects on Properties

Trifluoromethyl (CF₃) : Present in all compared compounds, this group enhances lipophilicity and metabolic stability, critical for drug design. Its electron-withdrawing nature polarizes the pyrimidine ring, affecting reactivity .

Methoxy (OCH₃) vs. Thiol (SH) : Methoxy groups offer moderate electron donation and steric bulk, whereas thiols are nucleophilic and prone to oxidation, limiting their in vivo stability .

Chlorine vs. Phenoxy: Chlorine atoms (electron-withdrawing) and phenoxy groups (bulky, π-conjugated) influence both electronic and steric interactions. The phenoxy group may enhance binding to aromatic protein pockets .

Biological Activity

2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant roles in pharmacology and agriculture. The following sections summarize its biological activity, including antifungal, antibacterial, and herbicidal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H8Cl2F3N3O
  • Molecular Weight : 303.1 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating its potential as an antifungal and antibacterial agent.

Antifungal Activity

Recent research has shown that derivatives of trifluoromethyl pyrimidines exhibit notable antifungal properties. For instance, compounds similar to this compound were assessed against several fungal pathogens:

CompoundPathogenEC50 (μg/mL)Comparison
Compound ABotrytis cinerea12.64Better than pyrimethanil (35.16)
Compound BFusarium graminearum27.01Comparable to hymexazol (27.01)

These results indicate that certain derivatives can outperform traditional antifungal agents, suggesting a promising avenue for agricultural applications.

Antibacterial Activity

In addition to antifungal properties, the compound has also been evaluated for antibacterial effectiveness. A study highlighted the compound's ability to inhibit growth against specific bacterial strains:

CompoundBacterial StrainInhibition Ratio (%) at 100 μg/mL
Compound CXanthomonas axonopodis pv. citri85.76
Control (Thiodiazole Copper)-76.59

This data illustrates the compound's potential as an effective antibacterial agent in plant protection.

The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or cellular structures. For example, molecular docking studies have shown that certain derivatives engage in hydrogen bonding with enzymes like succinate dehydrogenase (SDH), which is crucial for fungal metabolism.

Case Studies

  • Study on Antifungal Activity : A comprehensive evaluation of various trifluoromethyl pyrimidine derivatives demonstrated that one specific derivative exhibited superior antifungal activity against Phomopsis sp., with an EC50 value significantly lower than established fungicides.
  • Bacterial Inhibition Study : In vitro tests against Xanthomonas axonopodis revealed that the compound not only inhibited bacterial growth but also suggested a novel mode of action distinct from traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine, and how are they determined?

  • Methodological Answer : Key properties include molecular weight (calculated via mass spectrometry), solubility (determined in polar/nonpolar solvents using UV-Vis spectroscopy), and stability under varying pH (assessed via HPLC). For example, trifluoromethyl groups enhance lipophilicity, while methoxy substituents influence hydrogen bonding . Computational tools like Gaussian or NWChem can predict dipole moments and electrostatic potential surfaces .

Q. What synthetic routes are most efficient for producing this compound, and how can yield be optimized?

  • Methodological Answer : A two-step approach is common: (1) nucleophilic substitution of 2,5-dichlorophenol with a halogenated pyrimidine precursor, followed by (2) methoxy group introduction via Pd-catalyzed coupling. Yield optimization involves solvent selection (e.g., DMF for high dielectric constant), temperature control (60–80°C), and catalyst screening (e.g., Pd(PPh₃)₄). Continuous flow reactors improve reproducibility and scalability . Metal-free methods using KF/Al₂O₃ under mild conditions (room temperature, 12 hrs) achieve >85% yield .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential irritancy from chlorophenoxy groups. Avoid inhalation via solvent traps and ensure waste is stored in halogenated solvent containers. Toxicity screening (e.g., Ames test) should precede biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution patterns) affect the compound’s bioactivity, and what computational tools validate these effects?

  • Methodological Answer : Substituent effects are analyzed via QSAR models and docking simulations (AutoDock Vina, Schrödinger). For instance, replacing 2,5-dichlorophenoxy with 3,4,5-trimethoxyphenyl increases steric hindrance, reducing kinase inhibition. DFT calculations (B3LYP/6-31G*) assess electron-withdrawing effects of trifluoromethyl groups on aromatic ring reactivity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (SPR for binding affinity vs. enzymatic assays). Structural analogs with defined activity (e.g., 4-(3-chlorophenyl)-6-trimethoxyphenylpyrimidine) serve as benchmarks .

Q. What environmental fate studies are necessary to assess ecological risks of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (OECD 301F) and soil adsorption (OECD 106). Use LC-MS/MS to track metabolites in aquatic systems. Hydrolysis half-life (t₁/₂) in pH 7–9 buffers predicts persistence. Project INCHEMBIOL frameworks integrate abiotic/biotic transformation data to model ecosystem exposure .

Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms during synthesis?

  • Methodological Answer : In-situ FTIR monitors intermediate formation (e.g., nitrile intermediates). ¹⁹F NMR tracks trifluoromethyl group stability under acidic conditions. High-resolution mass spectrometry (HRMS) confirms molecular ions, while X-ray crystallography validates regioselectivity in cyclization steps .

Q. What strategies improve selectivity in targeting enzymes (e.g., kinases) while minimizing off-target effects?

  • Methodological Answer : Introduce bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) to exploit hydrophobic pockets in ATP-binding sites. Competitive binding assays with [γ-³²P]ATP quantify inhibition. Cryo-EM or co-crystallization (e.g., with CDK2) reveals steric clashes or hydrogen-bonding networks critical for selectivity .

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